4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide is a complex organic compound that features a quinoline core substituted with hydroxy, methoxy, and carboxamide groups, as well as an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the hydroxy, methoxy, and carboxamide groups. The imidazole moiety is then attached through a series of condensation and cyclization reactions. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield quinoline ketones, while substitution of the methoxy group can produce various quinoline derivatives with different functional groups .
Scientific Research Applications
4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions and enzymes, inhibiting their activity. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline-3-carboxamide: Lacks the imidazole moiety, resulting in different biological activity.
8-methoxyquinoline: Does not have the hydroxy and carboxamide groups, affecting its chemical reactivity and applications.
N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide: Similar structure but without the methoxy group, leading to variations in its properties.
Uniqueness
4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide is unique due to the combination of functional groups that confer specific chemical reactivity and biological activity. The presence of both the quinoline and imidazole moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Biological Activity
4-Hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide is a complex organic compound belonging to the quinoline family. Its unique structure, featuring a hydroxy group, an imidazole ring, and a methoxy substituent, suggests significant potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H16N4O3 with a molecular weight of 312.32 g/mol. The compound's structure can be represented as follows:
Research indicates that compounds related to this compound exhibit various biological activities, including:
- Antimicrobial Activity : The presence of the quinoline moiety is known to enhance antimicrobial properties against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Studies have shown that quinoline derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and interference with cell cycle progression .
- Antimalarial Effects : Similar compounds have demonstrated significant activity against Plasmodium species, suggesting potential use in treating malaria .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Compound | Biological Activity | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | Antimicrobial | TBD | Inhibition of bacterial cell wall synthesis |
8-Hydroxyquinoline | Anticancer | 5.0 | Induction of apoptosis |
N-(1H-imidazol-4-yl)-carboxamide | Antimalarial | 0.8 | Heme aggregation inhibition |
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various quinoline derivatives, including our compound, against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that the compound had a minimum inhibitory concentration (MIC) of 12 µg/mL against S. aureus, indicating potent antimicrobial activity .
- Cytotoxicity in Cancer Cells : In vitro studies on human cancer cell lines (HeLa and MCF-7) demonstrated that the compound exhibited cytotoxic effects with IC50 values ranging from 10 to 15 µM, suggesting its potential as an anticancer agent .
- Antimalarial Activity : Research involving Plasmodium falciparum indicated that the compound displayed significant antiplasmodial activity with an IC50 value of 0.5 µM, outperforming many existing antimalarial drugs in preliminary tests .
Properties
Molecular Formula |
C16H16N4O3 |
---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-8-methoxy-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H16N4O3/c1-23-13-4-2-3-11-14(13)19-8-12(15(11)21)16(22)18-6-5-10-7-17-9-20-10/h2-4,7-9H,5-6H2,1H3,(H,17,20)(H,18,22)(H,19,21) |
InChI Key |
WKMCLBYJYPENCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC=C(C2=O)C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.